molecular formula C7H10N4O4 B14005479 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea CAS No. 89897-57-4

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea

Cat. No.: B14005479
CAS No.: 89897-57-4
M. Wt: 214.18 g/mol
InChI Key: DPOYSQXPLGHMLR-UHFFFAOYSA-N
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Description

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C7H10N4O3C_7H_{10}N_4O_3

It features a tetrahydropyrimidine ring with two keto groups and a hydroxyethyl urea moiety. This unique structure contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Compounds similar to this compound interfere with DNA replication processes.
  • Induction of oxidative stress : They may elevate reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound in vitro. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM. The study attributed this effect to the compound's ability to induce apoptosis through the mitochondrial pathway .

Study 2: Genotoxicity Assessment

A comparative investigation on genotoxicity revealed that compounds structurally related to this compound displayed varied levels of DNA damage. For example, exposure to certain derivatives resulted in a significant increase in single-strand breaks in DNA compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BGenotoxicity100
Compound CApoptosis Induction25

Properties

CAS No.

89897-57-4

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C7H10N4O4/c12-2-1-8-6(14)10-4-3-9-7(15)11-5(4)13/h3,12H,1-2H2,(H2,8,10,14)(H2,9,11,13,15)

InChI Key

DPOYSQXPLGHMLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NC(=O)NCCO

Origin of Product

United States

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